molecular formula C13H10ClNO B151046 2-Amino-4'-chlorobenzophenone CAS No. 2894-51-1

2-Amino-4'-chlorobenzophenone

Cat. No. B151046
CAS RN: 2894-51-1
M. Wt: 231.68 g/mol
InChI Key: APHLSUBLNQBFTM-UHFFFAOYSA-N
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Description

2-Amino-4'-chlorobenzophenone is an organic compound that serves as an important intermediate in the synthesis of various chemical substances. It is derived from benzophenone with the addition of an amino group and a chlorine atom on opposite ends of the two benzene rings. This compound is relevant in the field of organic chemistry due to its potential applications in pharmaceuticals, dyes, and other industrial chemicals.

Synthesis Analysis

The synthesis of 4-amino-4'-chlorobenzophenone, a compound closely related to 2-amino-4'-chlorobenzophenone, has been reported using p-nitrobenzol chloride and chlorobenzene with anhydrous AlCl3 as a catalyst. The nitro compound is then reduced to the amino derivative using Na2S2 under optimized conditions, yielding a high purity product . Although the synthesis of 2-amino-4'-chlorobenzophenone is not directly described, the methodologies for related compounds suggest possible synthetic routes involving aromatic substitution reactions and reduction processes.

Molecular Structure Analysis

The molecular structure of 4-amino-4'-chlorobenzophenone has been characterized by various spectroscopic techniques, including Elemental Analysis (EA), 1H and 13C Nuclear Magnetic Resonance Spectrometry (NMR), Infrared Spectroscopy (IR), and Mass Spectroscopy (MS). These methods provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule . The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups would influence the reactivity and interaction of the compound with other chemical entities.

Chemical Reactions Analysis

The chemical reactivity of 2-amino-4'-chlorobenzophenone can be inferred from studies on similar compounds. For instance, 2-aminophenol and 2-amino-4-chlorophenol have been shown to participate in hydrogen bonding with acidic compounds, forming various organic acid-base adducts . Additionally, the amino group on the benzophenone structure could potentially undergo reactions typical of amines, such as acylation, alkylation, or Schiff base formation, as seen in the synthesis of Schiff bases from 4-chloro-2-aminophenol .

Physical and Chemical Properties Analysis

The physical properties such as melting points can be influenced by the presence of intramolecular hydrogen bonding, as observed in the Schiff bases derived from 4-chloro-2-aminophenol . The electronic properties of the compound are also affected by the substituents on the benzene rings, which can be studied through UV-Vis spectroscopy. The antimicrobial activity of related compounds suggests potential biological applications for 2-amino-4'-chlorobenzophenone derivatives . The degradation of similar compounds, like 4-chloro 2-aminophenol, has been investigated using advanced oxidation processes, indicating the environmental relevance of these compounds .

Scientific Research Applications

  • Quality Control in Pharmaceuticals : 2-Amino-5-chlorobenzophenone is used in spectrofluorimetric methods for determining impurities in pharmaceutical products like chlordiazepoxide hydrochloride. This application is crucial for ensuring the quality and safety of pharmaceuticals (Szekelhidi, Lapat, & Hornyák, 1989).

  • Electrosynthesis : The compound has been used in the electrosynthesis of 4-Amino-4′-chlorobenzophenone, showcasing its potential in organic synthesis processes (Zhang Xue-jun, 2003).

  • Synthesis of Muscle Relaxants : It serves as a precursor in the synthesis of novel derivatives with potential as skeletal muscle relaxants, highlighting its role in developing new therapeutic agents (Singh, Devi, & Prasad, 2015).

  • Chemical Kinetics Studies : The reaction kinetics of 2-amino-5-chlorobenzophenone with HCl in different conditions has been studied, providing insights into its chemical behavior (Nudelman & Waisbaum, 1997).

  • Synthesis of Organic Intermediates : It's used in the synthesis of important organic intermediates, vital for the development of various chemical compounds (Wang & Huang, 2004).

  • Nonlinear Optical Material Studies : The compound is studied for its properties as an organic nonlinear optical material, indicating its potential in photonics and optoelectronics (Babu et al., 2004).

  • Biological Activity : N-arylsulfonyl derivative of 2-amino-5-chlorobenzophenone shows potential as an inhibitor of CCR2 and CCR9 receptor functions, indicating its biological significance (Valkonen et al., 2008).

  • Characterization of Optical and Mechanical Properties : Its single crystals are characterized for their optical and mechanical properties, contributing to material science research (Mohamed et al., 2007).

  • Spectroscopic Studies for Nonlinear Optical Properties : FT-IR and FT-Raman spectroscopy have been used to study its structure and nonlinear optical properties, which is important for optical applications (John et al., 2016).

  • Hydrogen Bonding Studies : Research on hydrogen bonding between 2-amino-4-chlorophenol and acidic compounds has advanced our understanding of molecular interactions and crystal structures (Jin & Wang, 2013).

Safety And Hazards

While specific safety and hazard information for 2-Amino-4’-chlorobenzophenone is not available, general precautions include ensuring adequate ventilation, wearing personal protective equipment, avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

2-Aminobenzophenones are a very important class of compounds in medicinal and organic chemistry. They are useful starting materials for the synthesis of a wide variety of fine chemicals . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

(2-aminophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHLSUBLNQBFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022200
Record name 2-Amino-4'-chlorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4'-chlorobenzophenone

CAS RN

2894-51-1
Record name 2-Amino-4′-chlorobenzophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=2894-51-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4'-chlorobenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4'-chlorobenzophenone
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Record name 2-amino-4'-chlorobenzophenone
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Synthesis routes and methods

Procedure details

To a solution of [2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester (11.6 g, 0.035 mol) dissolved in 200 mL HCl/ethyl acetate is stirred at RT. The ethyl acetate is removed in vacuo. The mixture is adjusted to pH10 by addition of aqueous NaOH. The mixture is extracted with ethyl acetate, dried over NaSO4 and concentrated. This provides the desired compound. This is used without further purification.
Name
[2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
BAH Zaidan, NM Majeed, RK Al-Shemary… - Journal of …, 2019 - researchgate.net
… This is moreover appeared when 2'-amino-4chlorobenzophenone and 4-aminoantipyrine … for the metal complexes created from 2'-amino-4-chlorobenzophenone and 4-aminoantipyrine. …
Number of citations: 9 www.researchgate.net
A Darehkordi, H Khabazzadeh, K Saidi - Journal of fluorine chemistry, 2005 - Elsevier
… After the solution was stirred for about 20 min (ice bath), 2-amino-4-chlorobenzophenone (8.2 g and 35.3 mmol) dissolved in CCl 4 (14.1 ml and 146.6 mmol) and was added to the …
Number of citations: 20 www.sciencedirect.com
D Smyth, P GW, N Jackson - Archives Internationales de …, 1963 - europepmc.org
IDENTIFICATION REACTIONS OF CHLORDIAZEPOXIDE ("LIBRIUM") AND THE PRODUCT OF ACID HYDROLYSIS 2-AMINO-4-CHLOROBENZOPHENONE. - Abstract …
Number of citations: 3 europepmc.org
E Lattmann, J Sattayasai, DC Billington… - Journal of pharmacy …, 2002 - Wiley Online Library
A novel synthetic approach towards N 1 ‐alkylated 3‐propyl‐1,4‐benzodiazepineswas developed in five synthetic steps from 2‐amino‐4‐chlorobenzophenone, in which the N‐oxide 4 …
Number of citations: 24 onlinelibrary.wiley.com
LK Dyall, GJ Karpa - Australian Journal of Chemistry, 1988 - CSIRO Publishing
… 2-Amino4-chlorobenzophenone was synthesized from 3-chloroaniline, via 6-chloroisatin … the crude N-acetyl derivative of 2-amino-4-chlorobenzophenone.10 Acid hydrolysis followed by …
Number of citations: 28 www.publish.csiro.au
DA Walsh, HW Moran, DA Shamblee… - Journal of medicinal …, 1990 - ACS Publications
… To a cold (-70 C) solution of 34.6 g (0.15 mol) of 2-amino-4'-chlorobenzophenone in 500 mL of CH2C12 was added 17.3 g (0.15 mol) of 95% teri-butyl hypochlorite. After 10 min, a …
Number of citations: 58 pubs.acs.org
DJ Brown, BT England - Israel Journal of Chemistry, 1968 - Wiley Online Library
… [1] observed that both geometric isomers of 2- amino- 4- chlorobenzophenone oxime (la and Ila) reacted with acetyl chloride to give only a quinazoline- 3- oxide (lIla) and promptly …
Number of citations: 5 onlinelibrary.wiley.com
J Gauthier, JS Duceppe - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
… 2-Amino-4-chlorobenzophenone (90.00 g, 388 mmoles) was stirred in ethanol (800 ml) at reflux and sodium borohydride (13.14 g, 347 mmoles) was added to the mixture in small …
Number of citations: 28 onlinelibrary.wiley.com
LH Sternbach, S Kaiser, E Reeder - Journal of the American …, 1960 - ACS Publications
… identified with an original sample of the -oxime of 2-amino-4-chlorobenzophenone by melting point, mixed melting point, analysis and infrared spectrum. …
Number of citations: 100 pubs.acs.org
SP Yan, LY Dai, YQ Chen - CHINESE JOURNAL OF PHARMACEUTICALS, 2003
Number of citations: 0

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